

# N-Me-N-Bis(PEG4acid) structure and chemical properties

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## Compound of Interest

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An In-Depth Technical Guide to **N-Me-N-Bis(PEG4acid)**: Structure, Properties, and Applications in Advanced Bioconjugation

## Introduction

In the landscape of modern drug development, the precise chemical modification of therapeutic molecules is a cornerstone of innovation. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a premier strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of biomolecules and small drugs.<sup>[1][2]</sup> This modification can significantly increase a drug's stability, extend its plasma half-life, reduce immunogenicity, and improve solubility.<sup>[1][3][4]</sup>

This guide focuses on a specific, highly versatile tool in the bioconjugation toolkit: **N-Me-N-Bis(PEG4acid)**. This molecule is a branched, homobifunctional linker composed of a central methylated nitrogen atom from which two discrete tetraethylene glycol (PEG4) arms extend, each terminating in a carboxylic acid.<sup>[5][6]</sup> Its defined structure and dual reactivity make it a critical component in the synthesis of sophisticated therapeutics, most notably Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the linker's properties are paramount to the efficacy of the final construct.<sup>[5][6]</sup> As a Senior Application Scientist, this paper will synthesize technical data with field-proven insights to provide researchers, scientists, and drug development professionals with a comprehensive understanding of **N-Me-N-Bis(PEG4acid)**'s structure, properties, and core applications.

## Part 1: Molecular Profile of N-Me-N-Bis(PEG4acid)

A thorough understanding of a linker's molecular characteristics is fundamental to its effective application. The unique architecture of **N-Me-N-Bis(PEG4acid)** provides a combination of hydrophilicity, biocompatibility, and specific reactivity that underpins its utility.

### Structure and Nomenclature

**N-Me-N-Bis(PEG4acid)** is a precisely defined chemical entity, which is critical for ensuring the homogeneity of the final bioconjugate—a key consideration for regulatory approval.[\[5\]](#)

- Systematic Name: 16-methyl-4,7,10,13,19,22,25,28-octaoxa-16-azahentriacanthanedioic acid[\[6\]](#)
- CAS Number: 2055014-77-0[\[6\]](#)
- Molecular Formula: C<sub>23</sub>H<sub>45</sub>NO<sub>12</sub>[\[6\]](#)
- Molecular Weight: 527.60 g/mol [\[6\]](#)

Caption: Chemical structure of **N-Me-N-Bis(PEG4acid)**.

### Physicochemical Properties

The physical properties of the linker directly influence its handling, reactivity, and, most importantly, the characteristics of the final conjugate. The PEG chains are the dominant feature, conferring properties highly desirable in biopharmaceutical development.

Property	Value / Description	Significance	Source(s)
Appearance	Solid Powder	Facilitates accurate weighing and handling for reaction setup.	[6]
Purity	Typically ≥98%	High purity is essential for reproducible results and minimizing side reactions, leading to a more homogeneous final product.	[6]
Solubility	Soluble in water, DMSO, DMF	The hydrophilic PEG chains enhance aqueous solubility, which is critical for reactions in biological buffers and improves the properties of hydrophobic drug payloads.[3][4][5]	[5]
Biocompatibility	PEG is a well-established biocompatible polymer.	Reduces the potential for immunogenicity of the resulting conjugate, a key factor for in vivo applications.[5]	[5]
Structure Type	Homobifunctional, Branched, Discrete PEG (dPEG®)	The defined length ensures batch-to-batch consistency and a uniform final product, unlike traditional polydisperse PEGs. The two identical arms	[5]

allow for dual conjugation.

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## Reactivity and Chemical Properties

The synthetic utility of **N-Me-N-Bis(PEG4acid)** is derived from its two terminal carboxylic acid groups. These groups are the handles for covalent attachment to biomolecules.

- **Functional Groups:** The linker possesses two terminal carboxylic acids (-COOH), making it a homobifunctional crosslinker.[7][8]
- **Acidity and Reactivity:** The pKa of a terminal aliphatic carboxylic acid is typically in the range of 4-5.[9] This means the carboxyl groups can be readily deprotonated under neutral to basic conditions. However, for amide bond formation with primary amines (e.g., lysine residues on an antibody), the carboxylic acid requires activation.
- **Activation Chemistry:** The most common method for activating the carboxylic acids is to convert them into more reactive esters. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS).[5] The EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester is highly susceptible to nucleophilic attack by primary amines, resulting in the formation of a stable amide bond and the release of NHS.[1][2]

## Part 2: Core Applications in Drug Development

**N-Me-N-Bis(PEG4acid)** is not merely a spacer; it is an enabling technology for two of the most promising modalities in targeted therapy: PROTACs and ADCs.

### Application I: Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

**Mechanistic Rationale:** PROTACs are heterobifunctional molecules designed to co-opt the body's own ubiquitin-proteasome system to destroy specific target proteins.[6][10] They consist of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[11] The linker is a critical determinant of a PROTAC's success, as its

length, flexibility, and chemical nature dictate the ability of the PROTAC to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).<sup>[7]</sup> **N-Me-N-Bis(PEG4acid)** serves as an effective linker scaffold, providing the necessary spacing and hydrophilicity to improve the overall properties of the PROTAC molecule.<sup>[7][12]</sup>

#### Experimental Protocol: Stepwise PROTAC Synthesis

The synthesis of a PROTAC using a homobifunctional linker like **N-Me-N-Bis(PEG4acid)** requires a controlled, sequential approach to ensure the correct ligands are attached. This protocol outlines a general, two-step amide coupling process for conjugating two different amine-containing ligands.

**Causality Statement:** A stepwise approach is mandatory because adding both amine-containing ligands simultaneously to the bifunctional linker would result in a statistical mixture of undesired homodimers and only a small amount of the desired heterobifunctional PROTAC.

- **First Amide Coupling:** a. Dissolve **N-Me-N-Bis(PEG4acid)** (1.0 equivalent) and the first amine-containing ligand (e.g., E3 Ligase Ligand-NH<sub>2</sub>, 1.1 equivalents) in anhydrous dimethylformamide (DMF). **Rationale:** Anhydrous conditions are critical to prevent hydrolysis of activated intermediates. b. Add a peptide coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents). **Rationale:** HATU activates one of the carboxylic acids, and DIPEA scavenges the resulting acid byproduct, driving the reaction forward. c. Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS. d. Upon completion, purify the mono-conjugated intermediate using reverse-phase HPLC. This step is crucial for removing unreacted starting materials and any di-substituted byproducts.
- **Second Amide Coupling:** a. Dissolve the purified mono-conjugate (1.0 equivalent) and the second amine-containing ligand (e.g., POI Ligand-NH<sub>2</sub>, 1.2 equivalents) in anhydrous DMF. b. Repeat the activation step by adding HATU (1.2 equivalents) and DIPEA (3.0 equivalents). c. Stir the reaction at room temperature for 2-4 hours, again monitoring by LC-MS.
- **Final Purification & Verification:** a. Purify the final PROTAC molecule by preparative RP-HPLC to achieve high purity. b. Verify the identity and purity of the final product using analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for stepwise synthesis of a PROTAC.

#### Quantitative Data Summary for PROTAC Synthesis

The following table provides illustrative parameters for a typical PROTAC synthesis. Actual values are highly dependent on the specific ligands.[\[5\]](#)

Parameter	Typical Value	Purpose
Ligand Molar Excess	1.1 - 1.5 eq.	Drives the reaction to completion.
Coupling Reagent (HATU)	1.1 - 1.5 eq.	Ensures efficient activation of the carboxylic acid.
Base (DIPEA)	2.0 - 3.0 eq.	Neutralizes acid byproducts without competing in the reaction.
Reaction Time	2 - 6 hours	Varies based on ligand reactivity; monitored by LC-MS.
Typical Yield (per step)	50 - 80%	Reflects the efficiency of the coupling and purification processes.

## Application II: Development of Antibody-Drug Conjugates (ADCs)

**Mechanistic Rationale:** ADCs are a powerful class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[\[13\]](#) The linker that connects the antibody and payload is critical to the ADC's stability in circulation and its ability to release the payload at the target site.[\[14\]](#) PEG linkers like **N-Me-N-Bis(PEG4acid)** are used to improve the hydrophilicity of the overall ADC, which can be beneficial when working with hydrophobic payloads, potentially reducing aggregation and improving pharmacokinetics.[\[5\]](#)[\[15\]](#) Given its structure, **N-Me-N-Bis(PEG4acid)** is suited to cross-link two amine-containing

molecules, such as an amine-functionalized payload to the primary amine of a lysine residue on the antibody surface.

#### Experimental Protocol: ADC Synthesis via Lysine Conjugation

This protocol describes a common method for conjugating a payload to an antibody via surface-exposed lysine residues using **N-Me-N-Bis(PEG4acid)**. This process results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).

**Causality Statement:** This protocol is a two-part process where the linker is first loaded with the payload before being conjugated to the antibody. This is often preferred to prevent modification of the payload by the harsh conditions that might be needed for antibody conjugation or vice-versa.

- Activation of Linker & Payload Conjugation:
  - a. Dissolve **N-Me-N-Bis(PEG4acid)** (1.0 equivalent) in an anhydrous organic solvent (e.g., DMSO or DMF).
  - b. Add EDC (1.5 equivalents) and NHS (2.0 equivalents) to the solution. Incubate for 15-30 minutes at room temperature. **Rationale:** This in-situ activation generates the mono-NHS ester of the linker.
  - c. Add an amine-containing drug payload (1.0-1.2 equivalents) to the activated linker solution. Incubate for 2-4 hours. **Rationale:** The payload's amine attacks the NHS ester, forming a stable amide bond. Using a slight excess of payload can drive the reaction, but purification is key.
  - d. Purify the linker-payload conjugate via HPLC to remove unreacted components.
- Antibody Conjugation:
  - a. Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 7.4-8.0). The buffer must be free of primary amines like Tris. **Rationale:** Amine-free buffers prevent competition with the target lysine residues.
  - b. Activate the remaining carboxylic acid on the purified linker-payload conjugate using EDC/NHS as described in step 1b.
  - c. Add the activated linker-payload complex to the antibody solution. A typical starting point is a 5 to 20-fold molar excess of linker-payload to antibody.
  - d. Incubate at room temperature for 1-2 hours or at 4°C overnight. **Rationale:** The reaction is often performed at cooler temperatures for longer durations to protect the stability of the antibody.
  - e. Quench the reaction by adding an excess of a primary amine solution (e.g., Tris buffer or lysine) to consume any remaining active NHS esters.
- Purification and Characterization:
  - a. Remove unreacted linker-payload complex and other reagents by purifying the ADC, typically using Size Exclusion Chromatography (SEC) or

Tangential Flow Filtration (TFF). b. Characterize the final ADC to determine DAR, aggregation levels, and integrity.

Caption: Workflow for ADC synthesis via lysine conjugation.

#### Quantitative Data Summary for ADC Synthesis & Characterization

The following table presents illustrative data for ADC synthesis.[\[5\]](#) Optimization is required for each specific antibody and payload.

Parameter	Typical Value / Method	Purpose
Linker-Payload:Antibody Ratio	5:1 to 20:1 molar excess	Influences the final average Drug-to-Antibody Ratio (DAR).
Antibody Concentration	2 - 10 mg/mL	A balance between preventing aggregation and ensuring efficient reaction.
Characterization		
Average DAR	2 - 4 (via HIC/MS)	Measures the average number of drug molecules per antibody.
Aggregation Level	< 5% (via SEC)	High aggregation can lead to immunogenicity and poor efficacy.
Conjugate Integrity	SDS-PAGE	Confirms the covalent attachment of the drug-linker to the antibody.

## Part 3: Self-Validating Systems & Characterization

The synthesis of a bioconjugate is incomplete without rigorous analytical characterization. This step serves as a self-validating system, confirming the success of the conjugation, the purity of the product, and the key properties that will influence its biological activity.

- Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique used during synthesis to monitor reaction progress and confirm the molecular weight of intermediates and the final product.
- High-Performance Liquid Chromatography (HPLC): Used in both analytical and preparative formats. Analytical HPLC (e.g., Reverse-Phase or Size Exclusion) is used to assess purity and aggregation, while preparative HPLC is used to purify the products at each step.[5]
- Hydrophobic Interaction Chromatography (HIC): A key method for determining the drug-to-antibody ratio (DAR) distribution in ADCs produced via lysine conjugation.
- SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple, effective way to visually confirm that the linker and payload have been successfully conjugated to a protein or antibody, as it will show an increase in molecular weight (a "band shift").[5]

## Conclusion

**N-Me-N-Bis(PEG4acid)** is a powerful and versatile homobifunctional linker that offers significant advantages for the development of advanced therapeutics. Its branched structure, combined with the hydrophilic and biocompatible nature of its discrete PEG arms, provides a scaffold that can improve the solubility, stability, and pharmacokinetic properties of complex bioconjugates.[3][5] Its well-defined length ensures the production of homogeneous materials essential for clinical development.[5] The terminal carboxylic acid groups, amenable to robust and well-established activation chemistry, allow for reliable conjugation to amine-containing molecules.

As demonstrated, **N-Me-N-Bis(PEG4acid)** is a key enabler in the modular, stepwise synthesis of PROTACs and can be effectively employed in the construction of ADCs. By understanding its fundamental chemical properties and applying the validated protocols described herein, researchers and drug developers can leverage this reagent to build next-generation targeted therapies with potentially improved efficacy and safety profiles.

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